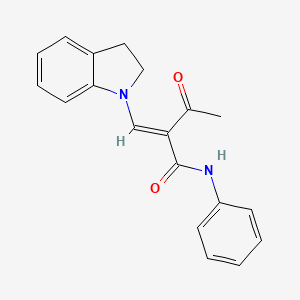

2-Acetyl-3-indolinyl-N-phenylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-3-indolinyl-N-phenylprop-2-enamide (AIPE) is a synthetic compound that has been studied for its potential applications in research and development. AIPE is a derivative of indole and is structurally related to the indole family of compounds. It is a versatile compound that has been used in a variety of laboratory experiments and research studies due to its unique properties. AIPE has been studied for its pharmacological activity, its ability to act as an enzyme inhibitor, and its potential to be used as a drug delivery system.

Scientific Research Applications

Synthesis Techniques :

- A novel one-pot domino reaction was developed for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, demonstrating an efficient method for creating complex compounds (Ziyaadini et al., 2011).

Anticonvulsant Activity :

- Crystallographic studies of cinnamamide derivatives (a group to which 2-Acetyl-3-indolinyl-N-phenylprop-2-enamide belongs) indicated their potential as anticonvulsants. The studies suggest that the anticonvulsant properties may be related to the N-atom substituent (Żesławska et al., 2017).

Anti-Inflammatory Potential :

- N-arylcinnamanilides, including variants of this compound, were found to significantly attenuate lipopolysaccharide-induced NF-κB activation, suggesting strong anti-inflammatory potential (Hošek et al., 2019).

Antimalarial Activity :

- Some N-Phenyl-Substituted Cinnamanilides demonstrated significant antimalarial activity against the chloroquine-sensitive strain of P. falciparum, suggesting their potential as antimalarial agents (Kos et al., 2022).

Chemical Properties and Analyses :

- Studies on the N-acyl imine/enamide tautomerism and conformational equilibria of related compounds provide insights into the chemical behavior and stability of these molecules, important for understanding their reactivity and potential applications (Cativiela et al., 1996).

properties

IUPAC Name |

(2E)-2-(2,3-dihydroindol-1-ylmethylidene)-3-oxo-N-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-14(22)17(19(23)20-16-8-3-2-4-9-16)13-21-12-11-15-7-5-6-10-18(15)21/h2-10,13H,11-12H2,1H3,(H,20,23)/b17-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPIIXPMQRZPCU-GHRIWEEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CN1CCC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\N1CCC2=CC=CC=C21)/C(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2380039.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2380041.png)

![N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380044.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380048.png)

![3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide](/img/structure/B2380055.png)

![6,7-Dimethyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380056.png)

![2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2380058.png)

![7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B2380059.png)